molecular formula C20H21FN2O4 B3458880 [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone

Cat. No.: B3458880
M. Wt: 372.4 g/mol
InChI Key: RRXPAXCARQQEJK-UHFFFAOYSA-N
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Description

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a 3-fluorophenyl group, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2,6-dimethoxybenzoyl chloride, followed by the introduction of the 3-fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. Researchers investigate its effects on various biological pathways to determine its therapeutic potential.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-chlorophenyl)methanone
  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-bromophenyl)methanone
  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-methylphenyl)methanone

Uniqueness

Compared to similar compounds, [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-16-7-4-8-17(27-2)18(16)20(25)23-11-9-22(10-12-23)19(24)14-5-3-6-15(21)13-14/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXPAXCARQQEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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